3-[5-(2-Bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid
Description
Properties
IUPAC Name |
3-[5-(2-bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2O3/c12-8-2-1-6(13)5-7(8)11-15-14-9(18-11)3-4-10(16)17/h1-2,5H,3-4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKAYOLXDOLAGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=NN=C(O2)CCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[5-(2-Bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid (CAS No. 1178951-41-1) is a compound of interest due to its potential biological activities. The unique structure, featuring a bromine and fluorine substitution on a phenyl ring and an oxadiazole moiety, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant case studies and research findings.
- Molecular Formula : C11H8BrFN2O3
- Molecular Weight : 315.1 g/mol
- Density : 1.673 g/cm³ (predicted)
- pKa : 4.04 (predicted)
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings often exhibit significant antimicrobial properties. The presence of halogen substituents (bromine and fluorine) in this compound enhances its bioactivity.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected strains are summarized in Table 1.
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Enterococcus faecalis | 8.33 |
| Escherichia coli | 2.33 |
| Pseudomonas aeruginosa | 13.40 |
The results indicate that the compound shows promising antibacterial activity, particularly against Gram-negative bacteria like E. coli.
Antifungal Activity
In addition to antibacterial properties, the compound has demonstrated antifungal activity against various fungal strains, including Candida albicans and Fusarium oxysporum.
Case Study: Antifungal Efficacy
The antifungal activity was assessed using similar methodologies to those used for antibacterial testing. The MIC values for selected strains are shown in Table 2.
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
These findings suggest that the compound's structural features contribute to its effectiveness against fungal pathogens.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed that the compound may interact with specific enzymes or receptors involved in microbial growth and proliferation, inhibiting their function and leading to cell death.
Comparative Analysis with Related Compounds
Comparative studies with other oxadiazole derivatives reveal that the presence of halogen atoms significantly enhances biological activity. For instance, compounds lacking these substituents often show reduced efficacy against bacterial and fungal strains.
Scientific Research Applications
Physical Properties
| Property | Value |
|---|---|
| Appearance | Powder |
| Storage Temperature | Room Temperature |
| Shipping Temperature | Normal |
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structure allows for interactions with biological targets that are crucial in disease mechanisms.
Case Studies
- Anticancer Activity: Research indicates that derivatives of oxadiazoles exhibit anticancer properties. A study explored the synthesis of similar compounds and found that they could inhibit tumor growth effectively, suggesting that 3-[5-(2-Bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid might have similar effects .
- Anti-inflammatory Properties: Another study focused on the anti-inflammatory effects of oxadiazole derivatives. The results showed a significant reduction in inflammatory markers in vitro, highlighting the potential of this compound in treating inflammatory diseases .
Materials Science
In materials science, this compound can be utilized in the development of new materials with specific properties.
Applications in Polymer Chemistry
The incorporation of oxadiazole moieties into polymers can enhance their thermal stability and mechanical properties. Research has demonstrated that polymers containing oxadiazole units exhibit improved performance under thermal stress .
Agrochemical Applications
There is emerging interest in the use of oxadiazole derivatives as agrochemicals due to their potential fungicidal and herbicidal activities.
Research Findings
Studies have indicated that certain oxadiazole compounds can act as effective fungicides against various plant pathogens. This opens avenues for developing new agrochemical products based on this compound .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification under acidic conditions. In one protocol:
-
Reactants : Methanol (CH₃OH), thionyl chloride (SOCl₂)
-
Product : Methyl 3-[5-(2-bromo-4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanoate
This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.
Oxadiazole Ring Reactivity
The 1,3,4-oxadiazole core participates in cyclization and substitution reactions:
Cyclization with SOCl₂/Na₂SO₄
-
Role of Additives : Anhydrous Na₂SO₄ enhances yield by absorbing water (up to 82% yield)
-
Mechanism : Dehydration of diacylhydrazine intermediates to form the oxadiazole ring
Electrophilic Aromatic Substitution (Potential)
The bromine atom at the 2-position of the phenyl ring is activated by electron-withdrawing groups (fluorine and oxadiazole), enabling:
-
Nucleophilic Aromatic Substitution (SNAr) : Replacement of Br with nucleophiles (e.g., amines, alkoxides) under basic conditions.
-
Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronates using Pd catalysts .
Functional Group Comparison Table
Stability and Side Reactions
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table and analysis highlight key structural, spectroscopic, and functional differences between the target compound and its analogs.
Table 1: Structural and Spectroscopic Comparisons
Structural and Electronic Differences
- Substituent Effects : The 2-bromo-5-fluorophenyl group introduces steric bulk and halogen bonding capacity, contrasting with smaller substituents like chlorine or methyl in analogs (e.g., 8m, 8n) .
- Side Chain Variations: Thioether linkages (e.g., 8m, 8n) versus direct propanoic acid attachment (target compound) affect solubility and metabolic stability. Thioethers may increase lipophilicity but reduce acid stability .
Functional Implications
- Biological Activity: Compounds like 8m and 8n exhibit potent inhibition of Rho/Myocar pathways (IC₅₀ < 1 µM), attributed to their thioether linkages and halogenated aryl groups .
- Drug Development : The formamido analog () serves as a drug impurity reference, highlighting the importance of structural purity in pharmaceutical applications .
Preparation Methods
Synthesis of Hydrazide Intermediate
- Starting from 3-bromofluoro-substituted benzoic acid derivatives, the acid is converted into the corresponding acid hydrazide by reaction with hydrazine hydrate.
- This step is commonly carried out by refluxing the acid chloride (prepared from the acid using thionyl chloride or phosphorus oxychloride) with hydrazine hydrate in ethanol or another suitable solvent.
- The hydrazide intermediate is purified by recrystallization or extraction.
Formation of the 1,3,4-Oxadiazole Ring
- The hydrazide is then reacted with a carboxylic acid derivative, often a propanoic acid or its activated form (e.g., ester or acid chloride).
- Cyclodehydration is induced by heating the mixture in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), polyphosphoric acid (PPA), or acetic anhydride.
- This step results in the formation of the 1,3,4-oxadiazole ring, closing the heterocyclic system.
Introduction of the Propanoic Acid Side Chain
- The propanoic acid moiety is either introduced during the cyclization step (if using propanoic acid derivatives) or attached post-oxadiazole formation by substitution or ester hydrolysis.
- Final purification is achieved by crystallization or chromatographic techniques.
Representative Synthetic Route (Literature-Based)
| Step | Reaction | Conditions | Outcome |
|---|---|---|---|
| 1 | Conversion of 2-bromo-5-fluorobenzoic acid to acid chloride | Thionyl chloride, reflux | Acid chloride intermediate |
| 2 | Reaction of acid chloride with hydrazine hydrate | Ethanol, reflux | Formation of 2-bromo-5-fluorophenyl hydrazide |
| 3 | Cyclization with propanoic acid derivative | POCl3 or PPA, heating | Formation of this compound |
| 4 | Purification | Recrystallization or chromatography | Pure target compound |
Alternative and Supporting Methods
- Microwave-assisted synthesis has been reported to improve yields and reduce reaction times for oxadiazole ring formation, using household microwave ovens at controlled power settings (e.g., 60% power for about 15 minutes).
- Esterification of phenolic precursors followed by hydrazide formation and subsequent cyclization is a common approach in related oxadiazole derivatives synthesis.
- Use of dehydrating agents like phosphorus oxychloride is standard for cyclodehydration to form the oxadiazole ring.
Research Findings and Optimization
- The choice of solvent, temperature, and dehydrating agent significantly affects yield and purity.
- Hydrazide formation is typically efficient under reflux in ethanol with hydrazine hydrate.
- Cyclodehydration with phosphorus oxychloride tends to give higher yields and cleaner products compared to other dehydrating agents.
- Microwave-assisted methods can reduce reaction times from several hours to minutes, with yields ranging from 60-80%.
- The presence of electron-withdrawing groups like bromine and fluorine on the phenyl ring can influence the reactivity and regioselectivity during cyclization.
Data Summary Table
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Acid chloride formation | Thionyl chloride, reflux, 1-2 hours | Ensures activation of carboxylic acid |
| Hydrazide synthesis | Hydrazine hydrate in ethanol, reflux, 2-4 hours | High conversion efficiency |
| Cyclodehydration | POCl3 or PPA, 80-120°C, 3-6 hours | Critical for oxadiazole ring closure |
| Microwave synthesis | Domestic microwave, 60% power, ~15 minutes | Faster, good yields (60-80%) |
| Purification | Recrystallization from ethanol or chromatography | Achieves high purity |
Q & A
Q. What are the recommended synthetic routes for 3-[5-(2-Bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid, and what methodological considerations are critical for yield optimization?
- Methodological Answer : The synthesis typically involves two key steps: (1) preparation of the 2-bromo-5-fluorophenyl intermediate and (2) cyclization to form the 1,3,4-oxadiazole ring.
- Intermediate Synthesis : Halogenated aromatic precursors (e.g., 2-bromo-5-fluorobenzaldehyde) can undergo nucleophilic substitution or coupling reactions. For example, zinc-mediated cross-coupling under anhydrous THF (as in ) may stabilize reactive intermediates.
- Oxadiazole Formation : Cyclocondensation of hydrazide derivatives with carbonyl compounds (e.g., using POCl₃ or H₂SO₄ as dehydrating agents) is common. Reaction temperature (80–120°C) and stoichiometric ratios (1:1.2 hydrazide:carbonyl) are critical to avoid byproducts like open-chain amides .
- Yield Optimization : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures removal of unreacted starting materials.
Q. What analytical techniques are most effective for characterizing this compound, and how do halogen substituents influence spectral interpretation?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the oxadiazole ring and propanoic acid moiety. However, bromine’s quadrupole moment may broaden aromatic proton signals, complicating splitting patterns. Fluorine’s strong deshielding effect shifts adjacent protons downfield (δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected [M+H]⁺: ~357 Da). Halogens produce distinct isotopic patterns (e.g., bromine’s 1:1 M/M+2 ratio).
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95% required for biological assays). Adjust pH to 2.5–3.0 to protonate the carboxylic acid and improve retention .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the oxadiazole ring in nucleophilic or electrophilic substitutions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The oxadiazole’s N3 position is typically electron-deficient, making it susceptible to nucleophilic attack. Fluorine’s electron-withdrawing effect enhances this reactivity .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes). The oxadiazole ring’s planarity and halogenated phenyl group may facilitate π-π stacking or halogen bonding in active sites .
- Reaction Pathway Modeling : Use software like Gaussian or ORCA to optimize transition states. For example, evaluate energy barriers for ring-opening reactions under acidic conditions .
Q. How should researchers address contradictory bioactivity data in enzyme inhibition assays involving this compound?
- Methodological Answer : Contradictions may arise from:
- Assay Conditions : Variations in pH (e.g., propanoic acid’s ionization state affects binding) or solvent (DMSO concentration ≤1% to avoid denaturation). Standardize protocols using guidelines like NIH Assay Guidance Manual .
- Impurity Profiling : Trace thiosemicarbazide byproducts (from incomplete cyclization) can inhibit enzymes non-specifically. Confirm purity via LC-MS and quantify impurities using external calibration curves .
- Target Selectivity : Screen against related enzymes (e.g., kinase isoforms) to rule off-target effects. Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .
Q. What experimental design strategies optimize reaction conditions for large-scale synthesis while minimizing hazardous byproducts?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, catalyst loading, solvent ratio). For example, a 2³ factorial design (temperature: 80°C vs. 100°C; catalyst: 5% vs. 10%; solvent: THF vs. DMF) identifies interactions affecting yield .
- Green Chemistry Principles : Replace POCl₃ with polymer-supported reagents to reduce waste. Use microwave-assisted synthesis to shorten reaction times and improve energy efficiency .
- Byproduct Mitigation : Install in-line FTIR or Raman spectroscopy to monitor hazardous intermediates (e.g., HCN in cyclization reactions). Implement quench protocols (e.g., NaHCO₃ for acid neutralization) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
